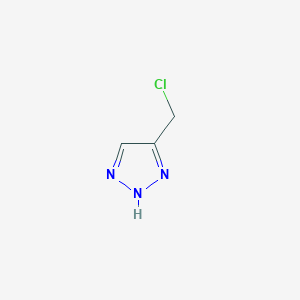

5-(chloromethyl)-1H-1,2,3-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(chloromethyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C3H4ClN3 and its molecular weight is 117.54 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-(Chloromethyl)-1H-1,2,3-triazole serves as a versatile scaffold in the development of novel pharmaceuticals. Its derivatives have shown promise as anticancer agents and antiviral compounds.

Anticancer Applications

Recent studies have highlighted the potential of 1,2,3-triazole derivatives in targeting cancer cells. For example, compounds derived from this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. One study reported that triazole-containing hybrids exhibited significant anticancer activity with IC50 values below 10 µM against multiple cancer cell lines such as HCT116 and MCF-7 . The mechanism of action often involves the induction of apoptosis through the enhancement of reactive oxygen species levels and the activation of caspases .

Antiviral Activity

The compound has also been investigated for its antiviral properties. A recent study demonstrated that triazole derivatives could inhibit the replication of SARS-CoV-2 in vitro, showing over 90% viral growth inhibition at specific concentrations . The structural versatility of triazoles allows for the fine-tuning of their pharmacokinetic properties, enhancing their bioactivity against viral targets.

Material Science

In addition to medicinal applications, this compound is utilized in material science for the synthesis of functional polymers and coatings. Its ability to undergo click chemistry reactions makes it a valuable intermediate in creating polymeric materials with tailored properties.

Polymer Synthesis

The incorporation of this compound into polymer matrices has been explored to enhance mechanical strength and thermal stability. The compound can participate in cross-linking reactions that improve the durability and performance of materials used in coatings and adhesives .

Synthetic Intermediate

This compound is frequently employed as a synthetic intermediate in organic chemistry. Its chloromethyl group allows for further functionalization through nucleophilic substitution reactions.

Reactivity and Derivation

The chloromethyl group can be replaced with various nucleophiles to create diverse triazole derivatives. This reactivity has been exploited to synthesize compounds with specific biological activities or improved material properties. For instance, derivatives have been synthesized that exhibit enhanced antifungal activity compared to their parent compounds .

Case Studies

Propiedades

IUPAC Name |

4-(chloromethyl)-2H-triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN3/c4-1-3-2-5-7-6-3/h2H,1H2,(H,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGPDVPEEFEDIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.